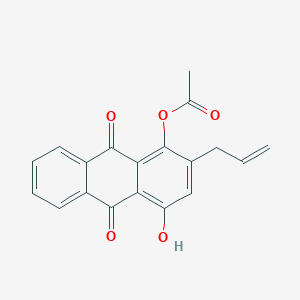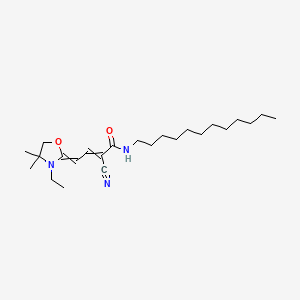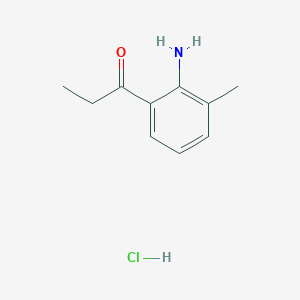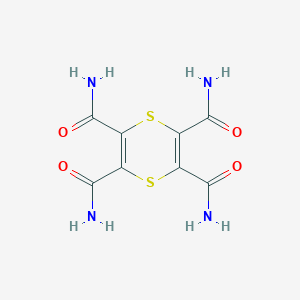![molecular formula C18H36O3 B14363167 2-[(3,7-Dimethyl-7-propoxyoctyl)oxy]oxane CAS No. 90179-64-9](/img/structure/B14363167.png)
2-[(3,7-Dimethyl-7-propoxyoctyl)oxy]oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,7-Dimethyl-7-propoxyoctyl)oxy]oxane is an organic compound with the molecular formula C18H36O3 It is a derivative of oxane, featuring a complex alkyl chain with propoxy and dimethyl substitutions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,7-Dimethyl-7-propoxyoctyl)oxy]oxane typically involves the reaction of oxane derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as potassium carbonate or sodium hydride to facilitate the alkylation process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Purification steps such as distillation or chromatography are employed to isolate the desired compound from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3,7-Dimethyl-7-propoxyoctyl)oxy]oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced alkyl chains.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, replacing the propoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of new alkyl or functionalized derivatives.
Applications De Recherche Scientifique
2-[(3,7-Dimethyl-7-propoxyoctyl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mécanisme D'action
The mechanism by which 2-[(3,7-Dimethyl-7-propoxyoctyl)oxy]oxane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s alkyl chain can insert into lipid bilayers, affecting membrane fluidity and function. Additionally, its functional groups can form hydrogen bonds and van der Waals interactions with target molecules, modulating their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(3,7-Dimethyl-7-propoxyheptyl)oxy]oxane
- 2-[(3,7-Dimethyl-7-butoxyoctyl)oxy]oxane
- 2-[(3,7-Dimethyl-7-methoxyoctyl)oxy]oxane
Uniqueness
2-[(3,7-Dimethyl-7-propoxyoctyl)oxy]oxane is unique due to its specific alkyl chain length and substitution pattern, which confer distinct physicochemical properties. These properties influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
90179-64-9 |
|---|---|
Formule moléculaire |
C18H36O3 |
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
2-(3,7-dimethyl-7-propoxyoctoxy)oxane |
InChI |
InChI=1S/C18H36O3/c1-5-13-21-18(3,4)12-8-9-16(2)11-15-20-17-10-6-7-14-19-17/h16-17H,5-15H2,1-4H3 |
Clé InChI |
PTASQYYZFZPCEJ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(C)(C)CCCC(C)CCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 4-[(2-chlorophenyl)methoxy]benzoate](/img/structure/B14363085.png)
![Silane, trimethyl[(24-methylhexacosyl)oxy]-](/img/structure/B14363091.png)





![1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole](/img/structure/B14363125.png)



![4-{[(4-Methoxyphenyl)methyl]sulfanyl}tetrahydropyrimidin-2(1H)-one](/img/structure/B14363149.png)
![4-Amino-N-{4-[(4-amino-4-oxobutyl)amino]-4-oxobutyl}butanamide](/img/structure/B14363152.png)
![Di([1,1'-biphenyl]-4-yl)iodanium bromide](/img/structure/B14363158.png)
